LogP Differentiation: Balanced Lipophilicity Relative to Non-Methoxy and Dibromo Analogs
The target compound (LogP = 1.50) occupies a intermediate lipophilicity range compared to key analogs. The non-methoxy 3-bromoimidazo[1,2-a]pyrazine (CAS 57948-41-1) has LogP = 0.80, while the 3,6-dibromo analog (CAS 1245647-43-1) has LogP = 1.58 . This intermediate LogP of 1.50, contributed by the 6-methoxy group, is within the typical optimal range (1–3) for oral bioavailability and CNS penetration in drug discovery [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.50040 |
| Comparator Or Baseline | 3-Bromoimidazo[1,2-a]pyrazine (CAS 57948-41-1): LogP = 0.80; 3,6-Dibromoimidazo[1,2-a]pyrazine (CAS 1245647-43-1): LogP = 1.58 |
| Quantified Difference | ΔLogP = +0.70 vs. non-methoxy analog; ΔLogP = −0.08 vs. dibromo analog |
| Conditions | Predicted LogP from chemical structure using ChemSrc database values |
Why This Matters
Selecting the target compound provides a starting LogP closer to the drug-like sweet spot (LogP 1–3) compared to the non-methoxy analog, potentially reducing the need for additional polarity adjustments during lead optimization.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
